molecular formula C18H16ClNO4 B2443320 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate CAS No. 501104-68-3

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate

Cat. No.: B2443320
CAS No.: 501104-68-3
M. Wt: 345.78
InChI Key: LKIQOROENKWHKY-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate is a synthetic chemical hybrid incorporating both benzophenone and morpholine pharmacophores, structural motifs recognized for their significant value in medicinal chemistry and anticancer research . Compounds featuring a morpholine ring have demonstrated a broad spectrum of therapeutic applications and have been identified as an excellent class of agents active against various cancer cell lines, including human colorectal adenocarcinoma, metastatic human breast cancer, and non-small cell lung cancer . The proficiency of benzophenone analogues as chemotherapeutic agents is also well-documented in scientific literature . The design of this compound leverages the strategy of conjugating these two bioactive subunits to create novel molecules for the inhibition of tumour cell proliferation . Research on related morpholine-conjugated benzophenone analogues has shown promise in inducing apoptotic cell death, a key biochemical hallmark of cancer cell death, by targeting the mitogenic and proliferative efficacy of tumour cells . As such, this compound is supplied as a high-purity material for use in biochemical research, specifically for in vitro screening and the development of new anticancer agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c19-15-5-1-13(2-6-15)17(21)14-3-7-16(8-4-14)24-18(22)20-9-11-23-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIQOROENKWHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into two primary fragments:

  • Morpholine-4-carboxylic acid : Serves as the carboxylate precursor.
  • 4-(4-Chlorobenzoyl)phenol : Provides the ester-linked aromatic moiety.

Routes diverge in the sequence of fragment assembly, with critical decisions involving the timing of morpholine ring formation, acylation, and esterification steps.

Method 1: Cyclization of 4-(4-Chlorobenzoyl)aniline with 2-Chloroethyl Ether

Reaction Protocol (Adapted from CN106928162B)

  • Starting Material : 4-(4-Chlorobenzoyl)aniline (10 mmol) is combined with 2-chloroethyl ether (15 mL) and triethylamine (20 mmol) under nitrogen.
  • Cyclization : Heated to 150°C for 24 hr, forming the morpholine ring via nucleophilic displacement (Fig. 1A).
  • Workup : Distillation removes excess ether; the crude product is recrystallized from ethanol.

Yield : 72% (based on analogous N-phenyl morpholine syntheses).
Advantages : Single-step ring formation avoids intermediate purification.
Limitations : Prolonged heating risks decomposition of the chlorobenzoyl group.

Spectroscopic Validation

  • 1H NMR : Peaks at δ 3.85–4.00 ppm (morpholine OCH2), 7.50–7.70 ppm (chlorobenzoyl aromatic protons).
  • IR : 1685 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O-C morpholine).

Method 2: Esterification of Morpholine-4-Carbonyl Chloride with 4-(4-Chlorobenzoyl)phenol

Acid Chloride Preparation (ACS Omega Protocol)

  • Morpholine-4-carboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mL) for 3 hr.
  • Quenching : Excess SOCI₂ is removed under vacuum to yield the acyl chloride.

Esterification Step

  • Coupling : The acyl chloride is added dropwise to 4-(4-chlorobenzoyl)phenol (10 mmol) in dry dichloromethane with pyridine (12 mmol) at 0–5°C.
  • Stirring : Continued for 6 hr at room temperature.

Yield : 68% after column chromatography (silica gel, CH2Cl2:MeOH 95:5).
Critical Parameter : Moisture exclusion prevents hydrolysis of the acid chloride.

Method 3: Carbodiimide-Mediated Coupling

Procedure (PMC Synthesis)

  • Activation : Morpholine-4-carboxylic acid (10 mmol), isobutyl chloroformate (12 mmol), and N-methyl morpholine (15 mmol) in DMF at 0°C for 15 min.
  • Nucleophilic Attack : 4-(4-Chlorobenzoyl)phenol (10 mmol) is added, stirred for 12 hr.

Yield : 82% after extraction with ethyl acetate and solvent evaporation.
Scale-Up Edge : DMF enables homogeneous mixing but complicates solvent recovery.

Comparative Analysis of Methodologies

Parameter Method 1 (Cyclization) Method 2 (Esterification) Method 3 (Coupling)
Reaction Steps 1 2 2
Temperature Range 150°C 25°C 0–25°C
Yield (%) 72 68 82
Scalability Industrial Pilot scale Laboratory
Safety Concerns High-temperature hazard Acid chloride handling Toxicity of DMF

Key Insight : Method 3 achieves the highest yield but faces solvent toxicity challenges, whereas Method 1 offers the most direct pathway for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxamide
  • 4-(4-Chlorobenzoyl)phenyl morpholine-4-sulfonate
  • 4-(4-Chlorobenzoyl)phenyl morpholine-4-phosphate

Uniqueness

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate (CAS No. 501104-68-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with chlorobenzoyl compounds under controlled conditions. The synthetic route may include:

  • Reagents : Chlorobenzoyl chloride, morpholine, and a base such as triethylamine.
  • Conditions : The reaction is often conducted in an organic solvent like dichloromethane at room temperature or under reflux conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (Cervical cancer)12.5
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)10.0

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound has been shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, promoting programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies indicate moderate efficacy against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

While the antimicrobial activity is promising, further studies are needed to fully elucidate its spectrum of activity and potential clinical applications.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study investigated the effects of this compound on HeLa cells. Results showed a dose-dependent decrease in cell viability and significant alterations in cell morphology indicative of apoptosis .
  • Antimicrobial Evaluation :
    In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. The results demonstrated that it inhibited growth in both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorobenzoyl)phenyl morpholine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via esterification or coupling reactions involving 4-(4-chlorobenzoyl)phenol and morpholine-4-carbonyl chloride. Key optimization steps include:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent choice : Anhydrous dichloromethane or THF under inert atmosphere minimizes side reactions.
  • Temperature control : Maintain 0–5°C during coupling to prevent decomposition .
  • Purity monitoring : Employ TLC (silica gel, hexane:ethyl acetate 3:1) to track reaction progress .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • NMR : Compare 1H^1H-NMR peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.6–3.8 ppm) to reference spectra .
  • HPLC-MS : Use a C18 column (ACN:water gradient) to verify molecular ion [M+H]+ at m/z 345.7 .
  • Elemental analysis : Validate calculated vs. found percentages (e.g., C 61.3%, H 4.2%, N 3.4%) .

Q. What analytical methods are suitable for detecting impurities in this compound?

Methodological Answer: Reverse-phase HPLC with UV detection (254 nm) is standard. Key parameters:

  • Column : Zorbax SB-C18, 4.6 × 150 mm, 5 µm.
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid in water and ACN.
  • Retention times : Cross-reference with pharmacopeial standards (e.g., fenofibric acid at 0.36 min, methyl ester derivatives at 0.65 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer: Discrepancies may arise from polymorphic forms or assay variability. Steps include:

  • Polymorph screening : Perform X-ray crystallography (e.g., monoclinic P21_1/c space group, Z = 4) to identify crystal forms affecting bioavailability .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., fenofibrate as a positive control) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer: Systematic SAR studies require:

  • Scaffold modification : Replace morpholine with piperazine or thiomorpholine to assess ring size/sulfur effects .
  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the chlorobenzoyl moiety to enhance metabolic stability .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PPARα .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer: Crystallization difficulties often stem from conformational flexibility. Solutions include:

  • Solvent screening : Test mixed solvents (e.g., ethanol/water) to induce slow nucleation.
  • Temperature gradients : Use a thermal cycler to gradually lower temperature (1°C/hr).
  • Seeding : Introduce microcrystals of analogous compounds (e.g., 4-chlorobenzoyl naphthalene derivatives) .

Data Contradiction Analysis

Q. How should discrepancies in impurity profiles between batches be investigated?

Methodological Answer:

  • Root-cause analysis : Compare synthetic steps (e.g., incomplete acylation vs. residual solvents).
  • Advanced analytics : Employ LC-MS/MS to identify trace impurities (e.g., ethyl ester byproducts at m/z 359.8) .
  • Process controls : Implement in-line FTIR to monitor reaction intermediates in real-time .

Methodological Tables

Q. Table 1. Retention Times for Key Impurities (HPLC)

Impurity NameRetention Time (min)Reference Standard
Fenofibric Acid0.36USP Method
Methyl Ester Derivative0.65EP Guideline
Ethyl Ester Derivative0.80EP Guideline

Q. Table 2. NMR Assignments for Key Protons

Proton GroupChemical Shift (δ, ppm)Multiplicity
Aromatic (Chlorobenzoyl)7.4–8.1Multiplet
Morpholine (N-CH2_2)3.6–3.8Triplet

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